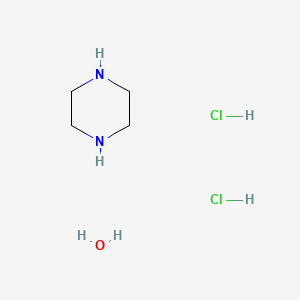

Piperazine Dihydrochloride Monohydrate

描述

Overview of Piperazine (B1678402) Scaffolds in Chemical and Biological Sciences

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and the broader chemical sciences. This designation stems from its frequent appearance in a vast number of biologically active compounds and its versatile chemical properties. mdpi.com The six-membered ring with two opposing nitrogen atoms provides a unique combination of structural rigidity and conformational flexibility. nih.gov

Beyond medicine, the piperazine scaffold is valuable in materials science. Its ability to act as a linker and its specific chemical reactivity are exploited in the synthesis of polymers and metal-organic frameworks (MOFs). rsc.org

Significance of Piperazine Dihydrochloride (B599025) Monohydrate as a Research Intermediate

While piperazine free base is a useful reagent, its dihydrochloride monohydrate form (C₄H₁₀N₂·2HCl·H₂O) offers significant advantages in a research setting, primarily as a starting material for chemical synthesis. chemimpex.com It is a white, crystalline, non-hygroscopic solid, which makes it much easier to weigh accurately and handle compared to the often oily or hygroscopic free base. orgsyn.org The stability of the salt form is a noted advantage.

The most critical role of piperazine dihydrochloride monohydrate in synthesis is to facilitate the controlled production of monosubstituted piperazines. In many synthetic schemes, the goal is to add a functional group to only one of the two nitrogen atoms. Using the free base can easily lead to undesired disubstitution, where the reactant attaches to both nitrogens, reducing the yield of the target molecule and complicating purification.

A common and effective strategy involves reacting this compound with an equimolar amount of piperazine free base (often piperazine hexahydrate) in a solvent like ethanol. orgsyn.orgnih.gov This in-situ reaction generates piperazine monohydrochloride. In this mono-protonated state, one nitrogen atom is protected as the hydrochloride salt, leaving the other free to react with an incoming electrophile (e.g., an alkyl or acyl halide). nih.gov This method provides a high-yield, cost-effective route to the desired monosubstituted product while suppressing the formation of the disubstituted byproduct. nih.gov The unreacted piperazine dihydrochloride can often be recovered at the end of the reaction, making the process efficient and economical. orgsyn.orgnih.gov

A classic example detailed in Organic Syntheses demonstrates this principle in the preparation of 1-benzylpiperazine (B3395278). orgsyn.org In this procedure, this compound is explicitly used alongside piperazine hexahydrate to control the reaction with benzyl (B1604629) chloride, achieving a high yield of the monosubstituted product. orgsyn.org

| Property | Value |

|---|---|

| CAS Number | 6091-62-9 scbt.com |

| Molecular Formula | C₄H₁₂N₂²⁺·2Cl⁻·H₂O scbt.com |

| Molecular Weight | 177.07 g/mol scbt.com |

| Appearance | White to off-white crystalline powder chemimpex.comtcichemicals.com |

| Purity | ≥95% to >98% (typical for research grades) scbt.comtcichemicals.com |

Historical Context of Piperazine Derivatives in Scientific Inquiry

The scientific journey of piperazine began long before its widespread use as a synthetic building block. Its name is derived from its chemical similarity to piperidine (B6355638), a component of the piperine (B192125) molecule found in black pepper. In the early 20th century, piperazine and its salts were recognized for their therapeutic properties, most notably as an anthelmintic agent for treating intestinal worm infections like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis). nih.govresearchgate.net The compound was found to cause flaccid paralysis in these organisms, allowing them to be expelled from the host. nih.gov This early pharmacological application established piperazine as a biologically relevant molecule and spurred further investigation into its derivatives.

Early academic research focused on the fundamental synthesis of the piperazine ring and its simple C-substituted analogues, which laid the chemical groundwork for future, more complex applications. By the mid-20th century, research had expanded to explore a wider range of pharmacological activities, moving beyond its anthelmintic origins. This evolution from a simple therapeutic agent to a versatile and "privileged" scaffold in modern drug discovery highlights the enduring importance of the piperazine structure in scientific research. mdpi.com

Emerging Research Directions for this compound

While the use of this compound as an intermediate in drug synthesis is well-established, the piperazine scaffold it helps to create is continuously being explored in new and emerging fields of research. These new applications suggest future demand for reliable starting materials like the dihydrochloride monohydrate salt.

One significant emerging area is in materials science . Researchers have recently demonstrated the novel use of piperazine as a water-solubilizing and cross-linking agent in the synthesis of high-performance polyimide (PI) aerogels. researchgate.net These materials are lightweight with excellent thermal insulation and mechanical properties. The study highlighted piperazine's ability to react with poly(amic acid) to form a salt and then cross-link into a three-dimensional network, a process critical for creating the aerogel structure. researchgate.net This represents a shift from biological applications to advanced material fabrication.

Another frontier is the development of orally active peptide-based therapeutics . Peptides often have poor oral bioavailability due to enzymatic degradation. A novel chemical platform based on branched piperazine-2,5-diones (diketopiperazines) has been designed to convert small, biologically active peptides into orally stable peptidomimetics. mdpi.com This approach could revolutionize the delivery of peptide drugs. The synthesis of these complex piperazine-based structures relies on the foundational reactions of the piperazine core, for which the dihydrochloride monohydrate is a key starting material.

Furthermore, in the context of global health, piperazine derivatives are being investigated as potential inhibitors for viral enzymes, such as the protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In-silico and synthetic studies are designing novel piperazine-based compounds to identify new antiviral agents. nih.gov The straightforward synthesis of diverse piperazine libraries, facilitated by intermediates like the dihydrochloride monohydrate, is crucial for these high-throughput screening efforts.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

6091-62-9 |

|---|---|

分子式 |

C4H13ClN2O |

分子量 |

140.61 g/mol |

IUPAC 名称 |

piperazine;hydrate;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH.H2O/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;1H;1H2 |

InChI 键 |

VKBJNABNNJYRTK-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.O.Cl.Cl |

规范 SMILES |

C1CNCCN1.O.Cl |

其他CAS编号 |

207605-49-0 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Piperazine (B1678402) Dihydrochloride (B599025) Monohydrate

The synthesis of Piperazine Dihydrochloride Monohydrate is primarily achieved through direct acid-base chemistry, followed by controlled purification and hydration steps. The methodologies focus on achieving high purity and yield by carefully managing reaction and crystallization conditions.

The process can also be adapted to produce aqueous solutions of piperazine salts. For example, an essentially neutral aqueous solution of piperazine monohydrochloride can be prepared by reacting piperazine with ammonium (B1175870) chloride in water. google.com While this produces the monohydrochloride, the underlying principle of acid-base reaction is the same. The synthesis of the dihydrochloride salt is a common step in the preparation of piperazine derivatives, where it is often precipitated from the reaction mixture and can be recovered. nih.gov

Controlled crystallization is a critical step to isolate the desired this compound in a pure, crystalline form. Following the neutralization reaction, the precipitation of the salt is often induced by cooling the reaction mixture. A common laboratory technique involves placing the solution in an ice bath for about 30 minutes to ensure complete crystallization. orgsyn.org The resulting crystals can then be collected by suction filtration. orgsyn.org

The choice of solvent and subsequent washing steps are also crucial for obtaining a pure product. After initial crystallization, the collected crystals are typically washed with cold solvents, such as ice-cold absolute ethanol, to remove residual impurities without dissolving the product. orgsyn.org The final product is then dried. orgsyn.org For large-scale production, more advanced techniques may be employed to control crystal size and morphology, such as using semi-continuous processes where reactants are mixed in a nozzle and sprayed into a cooling medium like liquid nitrogen to prevent premature or uncontrolled crystallization. nih.gov The principle of using an anti-solvent, a liquid in which the product is insoluble, can also be applied to induce precipitation from a solution.

This compound, as its name suggests, contains one molecule of water per formula unit of piperazine dihydrochloride. This water molecule is an integral part of the crystal structure. researchgate.net The formation of this hydrate (B1144303) can occur directly during crystallization from aqueous solutions.

Should the anhydrous form of piperazine dihydrochloride be produced, it can be converted to the monohydrate through a controlled hydration process. This typically involves dissolving the anhydrous salt in a minimum amount of hot water or a suitable aqueous solvent mixture. As the solution cools, the monohydrate, being the stable crystalline form under these conditions, will crystallize out. Piperazine is known to form stable hydrates, with piperazine hexahydrate being another common form where water constitutes a significant portion of the molecule's weight. google.com The specific conditions, such as temperature and solvent composition, will dictate which hydrate is formed. The crystal structure of the monohydrate features the water molecule on a twofold axis, linked to the piperazinium dications and chloride ions through a network of hydrogen bonds. researchgate.net

To achieve high purity, crude this compound is often subjected to recrystallization. This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which enables the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor.

Several solvents can be used for this purpose. Isopropyl alcohol is frequently mentioned as a suitable recrystallization solvent. nih.gov In some procedures, activated charcoal is added to the hot solution to adsorb colored impurities before the solution is filtered and allowed to crystallize. nih.gov After crystallization, the purified product is isolated by filtration and washed with a cold, non-reacting solvent, such as cold acetone, to remove any remaining soluble impurities. nih.gov The purity of the final product can be assessed using various analytical techniques, including thin-layer chromatography (TLC), where the principal spot of the purified compound is compared against a reference standard. drugfuture.com Prior art has noted that without multiple recrystallization stages, a high degree of purity is often not obtained as related salt-forming compounds may precipitate concomitantly. google.com

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound in an industrial or laboratory setting. Key parameters include stoichiometry, temperature, reaction time, and solvent choice.

The molar ratio of the reactants, piperazine and hydrochloric acid, is critical. A stoichiometric ratio of 1:2 is theoretically required. However, in practice, slight excesses of one reactant or the use of an in-situ salt-forming agent like ammonium chloride might be employed to drive the reaction to completion or control the pH. google.com For instance, in the preparation of related monosubstituted piperazines, controlling the molar ratio of free piperazine to piperazine dihydrochloride is crucial to suppress the formation of undesired symmetrically disubstituted by-products. nih.gov

Temperature control is also vital. While the initial neutralization is exothermic, subsequent steps like crystallization require careful cooling to maximize product recovery. orgsyn.org In the synthesis of derivatives, reaction temperatures can range from room temperature to reflux, depending on the specific reagents involved. nih.gov The duration of the reaction and crystallization steps also influences the final outcome. A sufficient reaction time ensures complete conversion, while an adequate crystallization period is necessary for high recovery. orgsyn.org

Below is a table summarizing the impact of various parameters on the synthesis of piperazine salts and their derivatives, which illustrates the general principles of optimization.

| Parameter | Condition | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Molar Ratio | Use of equimolar amounts of anhydrous piperazine and piperazine dihydrochloride | Suppresses the formation of disubstituted by-products, increasing the purity of the desired monosubstituted product. | nih.gov |

| Solvent | Using acetonitrile (B52724) at reflux temperature | Provided an optimal yield in the synthesis of a 1-Boc-piperazine derivative, although the reaction did not proceed to completion without an excess of the piperazine reagent. | nih.gov |

| Temperature | Cooling the reaction mixture to 5 °C or in an ice bath | Induces precipitation and maximizes the recovery of piperazine dihydrochloride from the solution. | orgsyn.orgnih.gov |

| Purification Method | Recrystallization from isopropyl alcohol with the addition of charcoal | Effectively removes impurities, yielding a pure product. | nih.gov |

Neutralization Reactions of Piperazine and Hydrochloric Acid

Derivatization and Functionalization of this compound

This compound is not just an end product but also a key starting material or intermediate for the synthesis of a vast array of functionalized piperazine derivatives, which are prevalent in medicinal chemistry. nih.gov The piperazine ring can be functionalized at its nitrogen atoms (N-functionalization) or, through more advanced methods, at its carbon atoms (C-H functionalization).

N-functionalization is the most common approach. Piperazine dihydrochloride can be used to generate the piperazin-1-ium (B1237378) cation in situ, which can then react chemoselectively with various electrophilic reagents. muni.cz This method is a simple and inexpensive route to monosubstituted piperazine derivatives. nih.gov For example, reacting a solution containing the piperazin-1-ium cation (prepared from piperazine and piperazine dihydrochloride) with benzyl (B1604629) chloride yields 1-benzylpiperazine (B3395278) dihydrochloride, a useful intermediate. orgsyn.org This strategy avoids the formation of significant amounts of the 1,4-disubstituted byproduct. orgsyn.org Similarly, reactions with acyl chlorides, sulfonyl chlorides, and carbamoyl (B1232498) chlorides lead to a wide range of N-substituted piperazines. muni.cz

More recently, direct C–H functionalization of the piperazine ring has emerged as a powerful tool to introduce structural diversity. mdpi.com These methods modify the carbon skeleton of the heterocycle, which was traditionally difficult to achieve. Techniques include photoredox catalysis to couple N-Boc piperazines with aryl compounds and copper-catalyzed reactions using stannyl (B1234572) amine (SnAP) reagents to generate α-functionalized piperazines. mdpi.com While these advanced methods often start with a protected piperazine (e.g., N-Boc-piperazine), they highlight the modern synthetic chemist's ability to selectively modify the piperazine scaffold at positions other than the nitrogen atoms. nih.govmdpi.com Derivatization is also employed for analytical purposes, such as reacting piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative that can be easily detected and quantified by HPLC. researchgate.netjocpr.com

The table below outlines several derivatization approaches involving the piperazine nucleus.

| Functionalization Type | Reagent/Method | Resulting Structure | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl chloride | Forms 1-benzylpiperazine dihydrochloride. | orgsyn.org |

| N-Acylation | Acyl chlorides, Anhydrides | Forms N-acylpiperazine derivatives. | muni.cz |

| N-Carbamoylation | Carbamoyl chlorides, Nitrourea | Forms piperazine-1-carboxamide (B1295725) derivatives. | muni.cz |

| C-H Arylation | Photoredox catalysis with 1,4-dicyanobenzenes | Forms α-aryl-substituted piperazines. | mdpi.com |

| Analytical Derivatization | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Forms a stable, UV-active derivative for HPLC analysis. | researchgate.netjocpr.com |

Formation of Monosubstituted Piperazine Derivatives

To overcome the limitations of multi-step procedures, simplified one-pot, one-step synthetic methods have been developed. mdpi.comnih.gov These approaches often start from a protonated form of piperazine, such as that provided by piperazine dihydrochloride. nih.govmdpi.com The protonation of one nitrogen atom effectively acts as a temporary protecting group, reducing its reactivity and allowing the substitution reaction to occur selectively at the unprotonated nitrogen. nih.gov This method avoids the need to introduce and then remove a chemical protecting group, streamlining the synthesis, reducing costs, and often leading to high yields and purity. researchgate.netmdpi.com These one-pot reactions can be applied to a wide variety of substitutions, including aza-Michael additions and electrophilic substitutions, and are often facilitated by heterogeneous catalysis using metal ions supported on polymeric resins. mdpi.comnih.gov

The control of molar ratios between the reactants is a critical factor in suppressing the formation of symmetrically disubstituted by-products. nih.gov Specifically, the molar ratio of free piperazine to piperazine dihydrochloride can be precisely adjusted to favor monosubstitution. nih.gov By using the protonated form of piperazine, the concentration of the highly reactive free base is kept low, which in turn minimizes the chance of a second substitution event occurring on the newly formed monosubstituted product. nih.gov The nature of the electrophilic reagent also plays a role, as it influences the basicity and nucleophilicity of the second nitrogen atom in the monosubstituted intermediate. nih.gov Careful control of these molar ratios significantly decreases the formation of disubstituted impurities, which simplifies the purification process. nih.gov

Synthesis of Novel Piperazine Derivatives for Specific Research Applications

Piperazine serves as a "privileged scaffold" in drug design, meaning its structure is frequently found in compounds with diverse biological activities. researchgate.netmdpi.com Researchers continuously synthesize novel piperazine derivatives to explore new therapeutic possibilities.

Examples include:

Anti-inflammatory and Antimicrobial Agents: Novel flavone (B191248) derivatives incorporating a piperazine moiety have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines and for their antimicrobial activity. nih.gov For instance, certain 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives showed significant inhibition of TNF-α and IL-6. nih.gov

Anticancer Agents: In the search for new cancer therapies, novel conjugates of vindoline (B23647) (a Vinca alkaloid) and N-substituted piperazines have been created. mdpi.com Derivatives featuring N-[4-(trifluoromethyl)benzyl]piperazine and N-bis(4-fluorophenyl)methyl piperazine substituents demonstrated potent antiproliferative activity against various human tumor cell lines. mdpi.com

Antimicrobial Triazoles: Microwave-assisted synthesis has been employed to create 3,5-disubstituted 1,2,4-triazoles linked to a piperazine core, which are then used to generate a series of amide and urea (B33335) derivatives for biological screening. scipublications.com

Dihydrofuran Derivatives: Novel piperazine-containing dihydrofuran compounds have been synthesized through radical cyclization reactions. nih.gov These complex structures are built from diacyl and alkyl-acyl piperazine derivatives, showcasing the utility of piperazine as a foundational block for intricate heterocyclic systems. nih.gov

Advanced Synthetic Techniques: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating and improving the efficiency of organic reactions, including the synthesis of piperazine derivatives. nih.govnih.gov Compared to conventional heating methods, which can require several hours of reflux, microwave irradiation can significantly shorten reaction times, often from hours to just a few minutes, while achieving comparable or even higher yields. nih.govscipublications.commdpi.com This technique has been successfully applied to produce various piperazine derivatives, such as coumarin-based 1,3,5-triazinyl piperazines and 2,5-piperazinediones. nih.govresearchgate.net

Microwave-assisted synthesis of piperazine derivatives can be performed in both batch and flow reactor systems. mdpi.com

Batch Reactors: Simple batch experiments, often conducted in a modified commercial microwave oven, have demonstrated the feasibility and benefits of microwave heating for these reactions. nih.gov This setup is suitable for laboratory-scale synthesis and for optimizing reaction conditions. nih.gov

Flow Reactors: For larger-scale production, flow reactors equipped with a microwave unit offer a more efficient and scalable solution. mdpi.comresearchgate.net In a flow system, the reactant solution is continuously pumped through a reaction vessel located within the microwave cavity. mdpi.com This setup allows for better control over reaction parameters, improved heat transfer, and safer handling of reagents, making it a promising technology for the potential commercial manufacturing of monosubstituted piperazines. mdpi.comnih.gov

The table below compares results for the synthesis of selected monosubstituted piperazine derivatives using classical heating versus microwave-assisted batch and flow techniques.

| Reactant | Method | Molar Ratio (Piperazine·2HCl:Reactant) | Yield (%) | Reaction Time |

| Benzyl chloride | Classical (A) | 2.5 : 1 | 75 | 4 h |

| MW Batch (B) | 2.5 : 1 | 78 | 15 min | |

| MW Flow (C) | 2.5 : 1 | 80 | Continuous | |

| Ethyl bromoacetate | Classical (A) | 3 : 1 | 64 | 3 h |

| MW Batch (B) | 3 : 1 | 65 | 10 min | |

| MW Flow (C) | 3 : 1 | 68 | Continuous | |

| 2-Chloroacetamide | Classical (A) | 2 : 1 | 81 | 2 h |

| MW Batch (B) | 2 : 1 | 83 | 5 min | |

| MW Flow (C) | 2 : 1 | 85 | Continuous | |

| Data adapted from a study on monosubstituted piperazine synthesis. nih.gov Molar ratios are related to 1 mole of anhydrous piperazine. |

Application as a Precursor in Complex Organic Synthesis

The piperazine ring is a fundamental building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry. tandfonline.comnih.gov Its unique physicochemical properties, chemical reactivity, and ability to favorably influence pharmacokinetic profiles make it a valuable precursor. researchgate.netmdpi.com Piperazine derivatives are key intermediates in the synthesis of a wide range of drugs, including anticancer, antidepressant, antiviral, and anti-inflammatory agents. rsc.orgtandfonline.com

The synthesis of complex drugs often involves the strategic incorporation of a piperazine moiety, which can be N-alkylated or N-arylated to connect different parts of the final molecule. nih.gov For example, the synthesis of piperazine-based acetanilides and various kinase inhibitors used in cancer treatment relies on using piperazine as a central scaffold to be elaborated upon. tandfonline.comnih.gov Its role as a versatile linker and pharmacophore makes it an indispensable precursor in the development of novel and complex therapeutic agents. mdpi.comtandfonline.com

Advanced Spectroscopic and Structural Characterization

Crystallographic Investigations

The three-dimensional arrangement of atoms and molecules in the crystalline solid-state of piperazine (B1678402) dihydrochloride (B599025) monohydrate has been elucidated through detailed crystallographic studies. These investigations are fundamental to understanding the compound's structure, stability, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise atomic coordinates within a crystal. A redetermination of the structure of piperazine dihydrochloride monohydrate provided high-quality data, refining an earlier study from 1960 that used photographic methods. iucr.org The modern analysis was conducted using a Siemens SMART CCD diffractometer, which allowed for the accurate location of all atoms, including hydrogen. iucr.org

The single-crystal X-ray diffraction analysis revealed that this compound crystallizes in the monoclinic system. iucr.org The specific space group was determined to be C2/c. iucr.org This space group assignment indicates specific symmetry elements are present within the crystal lattice. In the determined structure, the piperazinium dication is located at a center of symmetry, while the water molecule resides on a twofold axis. iucr.orgresearchgate.net

The unit cell is the fundamental repeating unit of a crystal lattice. For this compound, the dimensions and angle of the monoclinic unit cell were precisely measured at a temperature of 297 K. researchgate.net

Table 1: Unit-Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a | 10.2233 (3) Å |

| b | 6.3323 (3) Å |

| c | 13.5389 (6) Å |

| β | 107.587 (2)° |

Data sourced from Dehghanpour et al. (2001) iucr.org

The piperazinium dication (C₄H₁₂N₂²⁺) within the crystal structure adopts a stable chair conformation. researchgate.net This is a common, low-energy conformation for six-membered rings like piperazine. The dication possesses a center of symmetry within the crystal structure, consistent with the chair form. iucr.orgresearchgate.net

Hydrogen bonding is a critical factor in the crystal engineering of organic solids and plays a dominant role in the supramolecular assembly of this compound. iucr.org The crystal structure is stabilized by an extensive network of hydrogen bonds, creating a robust three-dimensional architecture. iucr.orgresearchgate.net

The primary interactions involve the piperazinium dications being linked by N–H···Cl hydrogen bonds with the chloride ions. iucr.orgresearchgate.net These interactions form chains of hydrogen-bonded ions that propagate along the and [1-10] directions. iucr.org

Furthermore, weaker hydrogen bonds of the O–H···Cl and C–H···Cl types are observed between these chains. iucr.orgresearchgate.net The water molecules are situated in channels formed by the crossing of the primary chains and are involved in weak O–H···Cl hydrogen bonds with the nearest chains. iucr.org The presence of these varied hydrogen bonds results in the formation of distinct one-, two-, and three-dimensional motifs. iucr.org

Table 2: Observed Hydrogen Bond Interactions

| Interaction Type | Description |

|---|---|

| N–H···Cl | Links piperazinum dications and chloride ions into primary chains. iucr.orgresearchgate.net |

| O–H···Cl | Weak interactions involving the water molecules located in channels between the primary chains. iucr.orgresearchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperazinium Dication |

| Chloride |

Hydrogen Bonding Networks and Supramolecular Assembly

Role of Water Molecules in Crystal Packing

The crystal structure of this compound, with the chemical formula C₄H₁₂N₂²⁺·2Cl⁻·H₂O, reveals a highly organized and hydrogen-bonded network. iucr.orgfda.gov A redetermination of its structure provided precise atomic coordinates, confirming it crystallizes in the monoclinic C2/c space group. iucr.org

The crystal structure is primarily defined by chains of piperazinium dications linked by chloride ions through N-H···Cl hydrogen bonds. iucr.org The water molecules reside in the spaces between these chains, further reinforcing the structure through their weaker hydrogen-bonding interactions. iucr.org

| Crystal System | Space Group | Formula | Key Hydrogen Bonds |

| Monoclinic | C2/c | C₄H₁₂N₂²⁺·2Cl⁻·H₂O | N-H···Cl, O-H···Cl |

Isostructurality and Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a significant phenomenon in pharmaceutical and materials science. A related concept is pseudo-polymorphism, where different crystal structures arise from the inclusion of solvent molecules (solvates or hydrates). rsc.orgresearchgate.net

This compound is itself a pseudo-polymorph, as an anhydrous form of piperazine dihydrochloride is also known to exist. fda.gov The hydrate (B1144303) and anhydrate forms constitute a pseudo-polymorphic system, where the crystal structure is fundamentally altered by the presence or absence of water of crystallization. researchgate.net

While polymorphism is a documented phenomenon for various piperazine derivatives, such as piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) which exhibits at least two polymorphic forms and one pseudo-polymorph, specific studies identifying distinct polymorphic forms (beyond the hydrate/anhydrate system) of this compound are not extensively reported. rsc.org The tendency of the flexible piperazine ring to adopt different conformations and participate in varied hydrogen-bonding schemes suggests that the existence of other polymorphs may be possible under different crystallization conditions. rsc.orgnih.gov

Correlation between Crystal Structure and Potential Biological Activity (Structural Features only)

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast array of biologically active compounds with activities including anthelmintic, anti-inflammatory, and anticancer properties. jetir.org The structural features of this compound provide insight into this versatility.

Chair Conformation : The six-membered piperazine ring in the dicationic salt consistently adopts a stable chair conformation. nih.govresearchgate.net This well-defined, rigid geometry provides a dependable framework for orienting substituents at the nitrogen atoms to interact with biological targets.

Protonated Nitrogen Atoms : In the dihydrochloride salt, both nitrogen atoms are protonated, forming piperazinium dications (N⁺-H). These protonated amines are potent hydrogen bond donors. iucr.org This feature is critical for biological activity, as hydrogen bonding is a key interaction for molecular recognition at enzyme active sites and receptors.

Extensive Hydrogen Bonding : The crystal structure is dominated by a network of N-H···Cl hydrogen bonds that link the cations and anions into chains. iucr.org The presence of water molecules introduces additional O-H···Cl interactions. iucr.org This capacity for forming multiple, strong, and directional hydrogen bonds enhances water solubility and allows for potent interactions with biological macromolecules, which is a desirable property in drug design. The combination of a rigid conformational scaffold and a high density of hydrogen bond donors underpins the ability of the piperazine nucleus to serve as a versatile pharmacophore. jetir.org

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within a compound. For this compound, the spectra provide direct evidence of its ionic nature and the extensive hydrogen bonding present in the crystal lattice.

Spectral Assignments and Band Analysis

The vibrational spectrum of this compound is distinct from that of neutral piperazine due to the protonation of the nitrogen atoms and the influence of the crystal environment. niscpr.res.in The assignments are based on studies of piperazine and its derivatives. niscpr.res.inscispace.comnih.gov

N⁺-H Stretching : The N-H stretching bands in neutral piperazine (typically 3200-3400 cm⁻¹) are replaced by N⁺-H stretching vibrations in the salt. niscpr.res.in These bands are expected to be strong, broad, and shifted to a lower frequency region (below 3200 cm⁻¹) due to the strong N-H···Cl hydrogen bonding.

C-H Stretching : The asymmetric and symmetric stretching vibrations of the CH₂ groups in the piperazine ring typically appear in the 2800-3000 cm⁻¹ region. niscpr.res.inscispace.com

O-H Stretching : A broad band corresponding to the O-H stretching of the water molecule, perturbed by O-H···Cl hydrogen bonding, is expected, typically in the 3400-3500 cm⁻¹ range.

Deformation Vibrations : N⁺-H bending vibrations are found in the 1500-1600 cm⁻¹ region. CH₂ scissoring and twisting modes appear around 1400-1500 cm⁻¹. niscpr.res.in

Ring Vibrations : C-C and C-N stretching vibrations of the piperazine ring skeleton occur in the 1000-1200 cm⁻¹ region. niscpr.res.in

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| O-H Stretch (Water) | 3400 - 3500 | Broad, due to H-bonding |

| N⁺-H Stretch | < 3200 | Broad and strong, shifted low due to H-bonding |

| C-H Stretch | 2800 - 3000 | Asymmetric and symmetric modes |

| N⁺-H Bend | 1500 - 1600 | Deformation mode |

| C-H Bend | 1400 - 1500 | Scissoring, twisting, wagging modes |

| C-N / C-C Stretch | 1000 - 1200 | Skeletal ring modes |

Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is a computational method that uses Wilson's F-G matrix method to provide a complete and quantitative description of molecular vibrations, calculate force constants, and make definitive assignments for observed spectral bands. niscpr.res.inresearchgate.net

An NCA has been performed on the parent molecule, piperazine, assuming D2h point group symmetry. niscpr.res.in This analysis yielded force constants for key bonds, such as the N-H stretching force constant (6.06 × 10² N/m) and the C-N stretching force constant (around 5 × 10² N/m). niscpr.res.in The Potential Energy Distribution (PED) calculated in such studies confirms the purity of the vibrational modes, with contributions often exceeding 90% for stretching vibrations. niscpr.res.inresearchgate.net

While a specific NCA for this compound (with its C2/c crystal symmetry) would be required for exact assignments, the analysis of piperazine provides a robust theoretical foundation. iucr.orgniscpr.res.in The force constants and PEDs for the monohydrate salt would be expected to differ, reflecting the protonated state of the nitrogens and the effects of strong intermolecular hydrogen bonding in the solid state.

Investigation of Intra- and Intermolecular Interactions

Vibrational spectroscopy is exceptionally sensitive to the intermolecular forces that define the crystal structure, primarily hydrogen bonding. iucr.org In this compound, the FTIR and Raman spectra serve as a diagnostic tool for these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules in solution. For this compound, NMR provides detailed information about the chemical environment of its hydrogen and carbon atoms, confirming its structure, assessing its purity, and studying its dynamic behavior in solution.

NMR spectroscopy is fundamental in confirming the identity and purity of piperazine derivatives. In ¹H NMR, the protons on the piperazine ring typically exhibit characteristic signals. Due to the symmetrical nature of the piperazine ring, the protons on the four methylene (B1212753) (-CH2-) groups are often chemically equivalent, leading to a single, sharp signal in the ¹H NMR spectrum under conditions of rapid conformational exchange. However, the presence of substituents or different protonation states can lead to more complex splitting patterns. nih.gov

For instance, the synthesis of novel N,N'-substituted piperazine derivatives is routinely confirmed using ¹H and ¹³C NMR. nih.gov These analyses verify the successful attachment of functional groups to the piperazine nitrogen atoms. The purity of the compound can be assessed by the absence of signals corresponding to impurities or starting materials. In research involving the synthesis of N-acylated piperazines, ¹H and ¹³C NMR analyses are considered definitive proof of their formation. nih.gov The spectra for various piperazine derivatives, such as 1-(4-Chlorophenyl)piperazine dihydrochloride and 1-(3-Chlorophenyl)piperazine hydrochloride, are available in chemical databases and serve as references for structural confirmation. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for Piperazine Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| N-Benzoylated Piperazines | CDCl₃/DMSO-d₆ | ~3.40 - 3.90 | Multiple signals | NCH₂ protons |

| 1-(4-Chlorophenyl)piperazine | - | Data dependent on specific salt and solvent | - | Aromatic and Piperazine protons |

| 1-(3-Chlorophenyl)piperazine | - | Data dependent on specific salt and solvent | - | Aromatic and Piperazine protons |

Note: Chemical shifts are highly dependent on the solvent, concentration, temperature, and specific substituents on the piperazine ring.

The behavior of the piperazine ring in solution, particularly its conformational dynamics and protonation states, has been a subject of detailed NMR studies. The piperazine ring exists in a chair conformation, and the interconversion between different chair forms can be observed using NMR. nih.gov Furthermore, in N-acylated piperazines, the restricted rotation around the amide C-N bond due to its partial double bond character leads to the existence of different rotational isomers (rotamers). nih.govnih.gov

Temperature-dependent NMR spectroscopy is a key tool for investigating these dynamic processes. nih.gov At low temperatures, the interconversion between conformers is slow on the NMR timescale, resulting in separate signals for chemically non-equivalent protons. As the temperature increases, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. nih.gov From the coalescence temperature, the activation energy for the conformational change can be calculated, providing insights into the stability of different protonation states and conformers. nih.govresearchgate.net For example, studies on N-benzoylated piperazines have shown that the ¹H NMR spectrum is significantly shaped by both the limited interconversion of the piperazine chair conformations and the restricted rotation of the amide bond. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

In mass spectrometry, a molecule is ionized, often by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion (M+). chemguide.co.uk The mass of this ion confirms the molecular weight of the compound. For piperazine, the molecular ion provides direct evidence of its elemental composition.

The molecular ions are often energetically unstable and break down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns is crucial for structural elucidation. For piperazine and its derivatives, fragmentation typically involves the cleavage of the C-N bonds within the piperazine ring or the bonds connecting the ring to its substituents. xml-journal.net

In studies of various piperazine analogues, such as benzylpiperazines and phenylpiperazines, common fragmentation pathways have been identified. xml-journal.net For example, under collision-induced dissociation (CID), phenylpiperazines often produce characteristic fragment ions at m/z 119, m/z 70, and m/z 56. xml-journal.net Benzylpiperazines frequently show a high-abundance ion at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group. xml-journal.net The specific fragmentation pattern serves as a fingerprint for identifying different piperazine derivatives. researchgate.net

Table 2: Common Fragment Ions in Mass Spectra of Piperazine Derivatives

| Piperazine Type | Precursor Ion | Common Fragment Ions (m/z) | Proposed Origin of Fragment |

| Phenylpiperazines | [M+H]⁺ | 119, 70, 56 | Cleavage of C-N bonds within the piperazine ring. xml-journal.net |

| Benzylpiperazines | [M+H]⁺ | 91 | Benzyl group fragmentation (tropylium ion). xml-journal.net |

| Piperazine (general) | [M+H]⁺ | 44.1 | Fragmentation of the piperazine ring. researchgate.net |

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone for the development of sensitive and specific analytical methods for the detection and quantification of piperazine. rdd.edu.iq These methods are vital in various fields, including pharmaceutical quality control and the analysis of biological samples.

Several LC-MS/MS methods have been developed for the determination of piperazine. researchgate.netrdd.edu.iq For instance, an ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI/MS/MS) method was established for detecting piperazine, using a mass transition from a precursor ion of m/z 87.1 to a product ion of m/z 44.1. researchgate.net This method demonstrated excellent linearity and achieved a limit of quantitation (LOQ) of 1.0 µg/kg in certain matrices. researchgate.net In another application, a method was validated with a linear range over 4–477 µg of this compound injected, showing a limit of quantitation of 5.3 µg. researchgate.net

Similarly, GC-MS methods have been developed for the simultaneous quantification of multiple piperazine derivatives. scholars.directscholars.direct These methods often involve a sample preparation step followed by analysis in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. Validated GC-MS methods have reported limits of detection (LOD) as low as 0.002 µg/mL and limits of quantification (LOQ) of 0.008 µg/mL in urine samples for certain piperazine derivatives. scholars.direct

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecular systems.

Density Functional Theory (DFT) is a widely applied computational method used to investigate the molecular structure and properties of piperazine-containing compounds. researchgate.net Studies on related systems utilize various functionals, such as B3LYP and wB97XD, often paired with basis sets like 6-311+G(2d,p), to balance computational accuracy and efficiency. researchgate.net These calculations can determine a wide array of quantum chemical parameters, including analyses of natural bond orbitals (NBO), topological parameters, and thermal properties. researchgate.net

In a notable application, periodic DFT has been employed to study the behavior of crystalline piperazine (B1678402) derivatives, such as 1,4-dinitrofurazano[3,4-b]piperazine (DNFP), under high-pressure conditions. nih.gov Such studies investigate the resulting changes in structural, electronic, and optical absorption properties. nih.gov The findings indicate that as pressure increases, there is a corresponding decrease in the material's band gap and an increase in electronic delocalization, demonstrating the power of DFT to predict material properties under extreme conditions. nih.gov

Geometric optimization is a fundamental application of quantum chemical calculations, aiming to determine the lowest energy arrangement of atoms in a molecule. For Piperazine Dihydrochloride (B599025) Monohydrate, the optimized geometry corresponds to its observed crystal structure. In its crystalline form, the molecule consists of a piperazine-1,4-diium (B1225682) dication (C₄H₁₂N₂²⁺), two chloride anions (Cl⁻), and one water molecule (H₂O). researchgate.net The piperazinium dication itself is centrosymmetric. researchgate.net DFT calculations on similar heterocyclic compounds have been used to predict heats of formation and evaluate thermal stability by calculating bond dissociation energies (BDE). nih.gov

The optimized geometry, as confirmed by X-ray diffraction, reveals a complex network of interactions that stabilize the crystal lattice. researchgate.net Key geometric parameters from the crystallographic data represent the experimentally validated optimized structure.

Table 1: Selected Geometric Parameters of Piperazine Dihydrochloride Monohydrate (Based on crystallographic data which represents the optimized solid-state geometry)

| Parameter | Description | Value |

|---|---|---|

| Bond Lengths | ||

| N1-C2 | Nitrogen-Carbon bond | ~1.48 Å |

| C2-C3 | Carbon-Carbon bond | ~1.51 Å |

| O1-H1W | Water Oxygen-Hydrogen bond | ~0.82 Å |

| Bond Angles | ||

| C3-N1-C2 | Carbon-Nitrogen-Carbon angle | ~111.5° |

| N1-C2-C3 | Nitrogen-Carbon-Carbon angle | ~110.7° |

| H1W-O1-H1W | H-O-H angle in water | ~109.5° |

| Symmetry | ||

| Piperazinium Dication | Symmetry element | Center of symmetry |

| Water Molecule | Symmetry element | Twofold axis |

Note: Values are approximate and derived from typical crystallographic data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions.

The six-membered piperazine ring can adopt several conformations, including the chair, boat, twist-boat, and half-chair. For piperazine and its derivatives, the chair conformation is overwhelmingly the most thermodynamically stable and, therefore, the most common form observed in both solid-state and solution studies. nih.gov In the specific case of this compound, the piperazinium dication adopts a chair conformation within the crystal structure. researchgate.net

Further analysis indicates that N-H bonds on the piperazine ring show a preference for the equatorial position, a trait it shares with the simpler piperidine (B6355638) molecule. rsc.org While the chair form dominates, the conformation can be forced into a higher-energy boat form when the piperazine moiety acts as a bidentate ligand in certain metal complexes. nih.gov

Table 2: Hydrogen Bond Interactions in Crystalline this compound

| Donor-H···Acceptor | Description |

|---|---|

| N-H···Cl | Links piperazinium cations to chloride anions, forming chains. researchgate.net |

| O-H···Cl | Involves the water molecule, linking the primary chains together. researchgate.net |

Molecular Docking and Binding Studies (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used to understand the fundamental binding interactions of piperazine-based ligands with various molecular targets.

In a non-clinical context, these studies focus on the mechanism of molecular recognition. For example, docking simulations of novel arylpiperazine derivatives with the androgen receptor have been performed to understand their binding modes. nih.gov These simulations, often carried out with software like AutoDock or Surflex-Dock, reveal that binding is primarily stabilized by hydrophobic interactions within the ligand-binding pocket of the receptor. nih.gov Similarly, docking studies of other piperazine compounds with targets like the SARS-CoV-2 protease have shown that strong hydrogen bonding interactions are key to the binding mechanism. nih.gov These theoretical investigations provide a structural basis for the observed binding affinities and guide the design of new molecules with tailored interaction profiles.

Table 3: Representative Data from a Molecular Docking Study of a Piperazine Derivative

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Target Protein | The macromolecule to which the ligand binds. | Androgen Receptor (AR) nih.gov |

| Binding Energy | An estimate of the binding affinity (lower is stronger). | -8.5 kcal/mol |

| Key Interactions | The primary non-covalent forces stabilizing the complex. | Hydrophobic interactions, Hydrogen bonds nih.govnih.gov |

| Interacting Residues | Specific amino acids in the protein's binding site. | Leu704, Gln711, Trp741, Phe764 |

Note: This table is illustrative, based on findings from typical docking studies of piperazine derivatives. nih.gov

Theoretical Receptor Interactions (e.g., GABA receptors in parasitic models, without clinical implications)

The piperazine moiety is recognized for its interaction with γ-aminobutyric acid (GABA) receptors, a key aspect of its established action in parasitic models. Theoretical studies and computational modeling suggest that piperazine functions as an agonist at GABA receptors, particularly those located on the muscle membranes of helminths. This agonistic activity is believed to cause hyperpolarization of the muscle cell membranes, leading to flaccid paralysis in the parasite.

Molecular docking simulations are employed to model the interaction between the piperazine molecule and the parasitic GABA receptor. These computational models help to visualize the binding mode, identifying the specific amino acid residues within the receptor's binding pocket that are crucial for interaction. For instance, simulations can reveal key hydrogen bonds or van der Waals forces between the protonated nitrogen atoms of the piperazine ring and acidic residues like glutamic acid in the receptor. nih.govnih.gov By analyzing these contact patterns, researchers can understand the structural basis for the molecule's affinity and selectivity for parasitic GABA receptors over host receptors. nih.govnih.gov Molecular dynamics simulations further enhance these investigations by showing the stability of the ligand-receptor complex over time. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of the piperazine scaffold influences its activity. The piperazine ring is considered a privileged structure in medicinal chemistry due to its synthetic tractability and its ability to improve the pharmacokinetic properties of drug candidates. nih.govtandfonline.com

The two nitrogen atoms at positions 1 and 4 are key modification points. nih.govresearchgate.net SAR studies have demonstrated that the nature of the substituents at these positions significantly impacts the molecule's interaction with biological targets. nih.gov For example, in some contexts, leaving the piperazine ring unsubstituted is found to be beneficial for activity, whereas in others, the addition of specific groups is required. nih.gov

Computational SAR studies often involve generating a library of virtual piperazine derivatives and calculating their physicochemical properties and predicted binding affinities for a target receptor. By comparing derivatives, such as replacing a piperazine ring with a piperidine ring, researchers can identify critical structural elements. nih.gov For instance, such a change was found to significantly alter the affinity for sigma-1 (σ1R) receptors, suggesting the protonation state of the nitrogenous core and solvation energies are key determinants of interaction strength. nih.gov These molecular-level insights guide the rational design of new analogues by focusing on modifications that enhance desired interactions or properties. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict the spectroscopic signatures of molecules like piperazine, which serves as a valuable tool for structural confirmation and analysis.

Simulated Vibrational and NMR Spectra

Vibrational Spectra (FT-IR and FT-Raman)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP, are employed to compute the theoretical vibrational frequencies of piperazine and its derivatives. nih.gov These calculated frequencies for FT-IR and FT-Raman spectra are then compared with experimentally recorded spectra. nih.gov A close agreement between the simulated and observed spectra validates the molecular structure and the accuracy of the computational model. nih.gov Normal coordinate analysis is often used to achieve a detailed assignment of the vibrational modes. researchgate.net

| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3220 - 3500 | Position is sensitive to hydrogen bonding. researchgate.net |

| C-H Stretch (CH₂) | 2800 - 3100 | Characteristic of heterocyclic structures. researchgate.net |

| C-C Stretch | 1049 - 1120 | Relates to the carbon backbone of the ring. researchgate.net |

| C-N Stretch | 1199 - 1323 | Involves the carbon-nitrogen bonds within the ring. researchgate.net |

NMR Spectra (¹H and ¹³C)

Computational chemistry can also predict the Nuclear Magnetic Resonance (NMR) spectra of piperazine. These simulations calculate the chemical shifts for proton (¹H) and carbon (¹³C) nuclei based on their electronic environment within the molecule. The presence of the piperazine ring is confirmed in ¹H NMR spectra by signals from the four methylene (B1212753) (CH₂) groups, which typically appear as multiplets or triplets. mdpi.com Similarly, ¹³C NMR spectra show characteristic signals for the carbon atoms of the piperazine system. mdpi.com Comparing these predicted spectra with experimental data is a powerful method for structural elucidation of novel piperazine derivatives. nih.govresearchgate.net

| Nucleus | Typical Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (CH₂ protons) | ~3.16 - 3.72 | Appears as multiplets or triplets depending on the specific derivative and solvent. mdpi.com |

| ¹³C (CH₂ carbons) | ~46.2 - 51.5 | The exact shift can be influenced by substituents on the nitrogen atoms. mdpi.com |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analytical assessment of piperazine (B1678402) and its salts. Various chromatographic methods have been developed and validated for the determination of piperazine in different matrices, including active pharmaceutical ingredients (APIs) and biological samples. researchgate.net These techniques are capable of separating piperazine from impurities and other components, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Piperazine Dihydrochloride (B599025) Monohydrate. researchgate.net It offers robust and reliable methods for determining the content and purity of the compound. japtronline.com Since piperazine itself lacks a strong chromophore, direct UV detection can be challenging, especially at low concentrations. To overcome this, methods often involve pre-column derivatization to create a UV-active or fluorescent derivative, significantly enhancing detection sensitivity. researchgate.net

The development and validation of HPLC methods for Piperazine Dihydrochloride Monohydrate are performed in accordance with stringent guidelines to ensure their accuracy, precision, linearity, and robustness. japtronline.com Validation parameters typically include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

One validated HPLC-UV method involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active product. This allows for the detection of trace amounts of piperazine in active pharmaceutical ingredients. The method demonstrated good linearity, precision, accuracy, and robustness, making it suitable for routine quality control applications.

| Parameter | Result |

| Linearity (R²) | 0.999 |

| Limit of Detection (LOD) | 30 ppm |

| Limit of Quantification (LOQ) | 90 ppm |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 99–101% |

| Data derived from a study on HPLC-UV method validation for piperazine analysis. japtronline.com |

Another approach utilizes cation-exchange HPLC with differential refractive index detection. This method demonstrated linearity over a concentration range of 4–477 μg of this compound injected, with a limit of quantitation of 5.3 μg. researchgate.netcolab.ws

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode of HPLC used for the analysis of piperazine. sielc.comnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. oup.com For a polar compound like piperazine, derivatization is often necessary to achieve sufficient retention and separation on a reversed-phase column. researchgate.net

A study on the analysis of a piperazine derivative, Prochlorperazine Maleate, utilized an Agilent Zorbax Bonus-RP column with a mobile phase of 0.1% formic acid and acetonitrile (B52724) (70:30). japtronline.com While this method was for a derivative, the principles of RP-HPLC are applicable to this compound, often with modifications to the mobile phase or through derivatization to enhance retention and selectivity.

| Parameter | Value |

| Column | Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Formic Acid : Acetonitrile (70:30) |

| Detection Wavelength | 258 nm |

| Linearity (R²) | 0.999 |

| LOD | 1.76 µg/mL |

| LOQ | 5.35 µg/mL |

| Example of RP-HPLC method parameters for a piperazine derivative. japtronline.com |

Gas Chromatography (GC) is another powerful technique for the determination of piperazine, particularly for assessing residual amounts in pharmaceuticals. nih.gov A selective open tubular capillary gas chromatographic method has been developed for trace analysis of piperazine. This method involves the extraction of piperazine from the sample, followed by direct injection into the GC system. nih.gov

The method demonstrated a low limit of determination of 0.4 ppm and was successfully applied to the assay of piperazine in pharmaceutical formulations and for trace determination in other drugs. nih.gov A simple and cost-effective GC method has also been developed for the separation and quantification of piperazine and its derivatives, such as 1-methyl piperazine and 1-ethyl piperazine, in drug substances. researchgate.net

| Parameter | Condition |

| Column | 5% crosslinked Ph-Me silicone |

| Temperature Program | Isothermal or Programmed (e.g., 50-180°C) |

| Elution Time for Piperazine | 3.18 min (under isothermal conditions) |

| Limit of Determination | 0.4 ppm |

| Reproducibility (RSD) | ±2.1% for 10 repeated injections |

| Data from a study on the GC determination of residual piperazine. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. kuleuven.be This technique is particularly valuable for the trace and qualitative evaluation of piperazine residues in complex matrices like biological samples. scienceasia.orgmdpi.com

An LC-MS/MS method for the determination of piperazine residues in chicken muscle involved extraction with trichloroacetic acid/acetonitrile, followed by solid-phase extraction (SPE) cleanup. scienceasia.org The analysis was performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). scienceasia.org This highly sensitive method achieved a limit of detection of 0.3 µg/kg and a limit of quantification of 1.0 µg/kg. scienceasia.org

| Parameter | Value |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 87.1 |

| Product Ion (m/z) | 44.1 |

| Limit of Detection (LOD) | 0.3 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery | 82.22%–88.63% |

| Key parameters for a validated LC-MS/MS method for piperazine residue analysis. scienceasia.org |

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. dshs-koeln.de When coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS), it provides a highly sensitive and rapid analytical method. nih.gov

A UPLC-ESI-MS/MS method was developed for the detection of piperazine in chicken muscle. researchgate.net The method involved purification on a strong cation-exchange solid-phase extraction column and separation on a UPLC HSS T3 column. researchgate.net This technique demonstrated excellent linearity and sensitivity, with a limit of detection of 0.4 µg/kg and a limit of quantification of 1.0 µg/kg. researchgate.net

| Parameter | Value |

| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) |

| Mobile Phase | Ultrapure water–acetonitrile (15:85, V/V) |

| Ionization Mode | ESI Positive |

| Mass Transition (m/z) | 87.1 → 44.1 |

| Linearity (R²) | ≥ 0.9991 |

| Limit of Detection (LOD) | 0.4 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery | 102.93%–111.46% |

| Summary of a UPLC-ESI-MS/MS method for piperazine quantification. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods

Spectrophotometry remains a widely used technique for the determination of piperazine and its salts due to its simplicity, speed, and cost-effectiveness. These methods are typically based on the reaction of the piperazine molecule with a specific chromogenic reagent to produce a colored compound, which can then be quantified by measuring its absorbance at a specific wavelength.

Colorimetric and Ultraviolet-Visible (UV-Vis) spectroscopy are mainstays in the analysis of this compound. These methods rely on the formation of a chromophore, either through direct reaction or derivatization.

Several colorimetric methods have been established. One such method involves the reaction of piperazine with p-benzoquinone in a buffered solution (pH 5.4), which yields a colored product with a maximum absorption at 516 nm. ijpsonline.com This reaction obeys Beer's law in the concentration range of 4-20 µg/mL. ijpsonline.comresearchgate.net Another approach uses 2,6-dichloroquinonechlorimide, which reacts with piperazine upon heating to produce a color that is measured at 525 nm; this method is effective for concentrations between 6.4 and 51.2 µg/mL. oup.com A different method is based on the interaction of piperazine with phenothiazine and N-bromosuccinimide, resulting in products with absorption maxima at 448, 595, and 645 nm, with measurements typically made at 595 nm. nih.gov This technique is suitable for piperazine salt concentrations ranging from 0.5 to 5 µg/ml. nih.gov

In the ultraviolet spectrum, a common method is based on the formation of N-nitroso derivatives through the interaction of piperazine with nitrous acid. oup.com The resulting chromophore is developed by heating the mixture and exhibits a maximum absorption at 239 nm, adhering to Beer's law in the 1-15 µg/mL range. oup.com Since the piperazine molecule itself does not possess strong chromophores that absorb UV light, derivatization is often necessary for trace analysis. researchgate.net A sensitive method involves using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent, which reacts with piperazine to form a stable, UV-active product detectable at 340 nm. This allows for the detection of piperazine at very low levels using standard HPLC-UV instrumentation.

| Reagent(s) | λmax (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|---|

| p-Benzoquinone | 516 | 4 - 20 | ijpsonline.comresearchgate.net |

| 2,6-Dichloroquinonechlorimide | 525 | 6.4 - 51.2 | oup.com |

| Phenothiazine and N-Bromosuccinimide | 595 | 0.5 - 5 | nih.gov |

| Nitrous Acid (UV derivatization) | 239 | 1 - 15 | oup.com |

| Chloranilic Acid | 345 | 1 - 10 | tandfonline.com |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | 340 | Trace analysis (ppm range) |

For rapid, preliminary identification, particularly in field testing, chemical spot tests provide a simple and inexpensive screening tool. rsc.org A notable development is a presumptive color spot test for piperazine analogues using the spectrophotometric reagent sodium 1,2-naphthoquinone-4-sulphonate (NQS). rsc.orgscispace.comrsc.org

This test is based on the nearly instantaneous reaction of NQS with piperazine analogues at room temperature to form an intense, bright orange-red colored complex. rsc.orgscispace.com The method has been validated for use in preliminary screening, offering reliable presumptive results. rsc.orgscispace.com Validation studies have demonstrated that the characteristic color change is unique to the piperazine class of compounds and is not affected by common cutting agents like glucose or caffeine, even in samples with only 5% purity. rsc.orgscispace.comrsc.org The operational limit of detection for this spot test has been determined to be 40 µg. rsc.orgrsc.org This makes the NQS spot test a valuable tool for the rapid identification of materials suspected to contain piperazine analogues. rsc.orgscispace.com

Colorimetric and UV-Vis Spectroscopy

Electrochemical Methods

Electrochemical methods offer a highly sensitive alternative for the quantification of piperazine and its derivatives. These techniques measure the electrical response (such as current or potential) of the analyte to an electrochemical stimulus.

The electrochemical behavior of piperazine has been studied on platinum electrodes, where it undergoes oxidation, showing distinct peaks at approximately 0.18 V and 0.30 V in cyclic voltammetry experiments. mdpi.com The onset of oxidation occurs at around 0.5 V, with a broader current response at potentials higher than 1.0 V. mdpi.com

More advanced applications combine electrochemistry with separation techniques like high-performance liquid chromatography (HPLC). A sensitive HPLC method with electrochemical detection (HPLC-ECD) has been developed for piperazine-containing drugs. acs.orgnih.gov This system can employ a nickel oxide nanoparticle-modified carbon fiber microelectrode, which exhibits an electrocatalytic effect towards the oxidation of the piperazine moiety. acs.orgnih.gov This catalytic effect lowers the potential needed for oxidation, enhancing the sensitivity and selectivity of the measurement. acs.org For a series of piperazine antihistamine drugs, the optimal analytical response was achieved at a working potential of +1500 mV (vs. Ag/AgCl). nih.govacs.org This HPLC-ECD method has demonstrated low limits of detection, ranging from 3.8 to 120 nM, making it suitable for analyzing trace amounts of piperazine derivatives in complex samples. nih.govacs.org

Quality Control and Purity Assessment in Research Batches

Ensuring the purity and quality of this compound in research batches is critical for the validity and reproducibility of experimental results. Quality control involves a series of analytical tests to confirm identity, quantify purity, and detect impurities.

High-purity piperazine is essential, particularly for pharmaceutical research, with typical purity requirements exceeding 99%. biosynce.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are advanced analytical techniques used to accurately determine the purity of piperazine batches by separating and quantifying the main compound from any impurities. biosynce.com

Pharmacopeial monographs provide standardized methods for quality control. For Piperazine Dihydrochloride, these tests often include:

Identification: Confirmation using techniques like thin-layer chromatography (TLC), where the principal spot of the test solution must correspond in position, color, and size to a reference standard. drugfuture.com

pH: The pH of a 1 in 20 solution should fall within a specific range, typically between 3.0 and 3.4. drugfuture.comvishallaboratories.com

Water Content: A maximum limit for water content is specified, often not more than 10.0%, to account for the monohydrate form. drugfuture.comvishallaboratories.com

Residue on Ignition: This test limits the amount of inorganic impurities and is typically set at not more than 0.1%. drugfuture.comvishallaboratories.com

Chromatographic Purity: TLC is used to control organic impurities. Any secondary spots in the test sample's chromatogram are compared against standards of known impurities (like ethylenediamine or triethylenediamine), with strict limits on their intensity, often around 0.25%. drugfuture.comvishallaboratories.com

These comprehensive tests ensure that research batches of this compound meet the required standards of quality and purity. biosynce.comdrugfuture.com

| Parameter | Typical Specification | Methodology | Reference |

|---|---|---|---|

| Assay | ≥98.0%; or 98.5% - 100.5% (dry basis) | Titration (Argentometric), Total Nitrogen Analysis | vishallaboratories.comvwr.com |

| Purity (General) | >99% | HPLC, GC | biosynce.com |

| Chromatographic Purity | Impurities ≤0.25% | Thin-Layer Chromatography (TLC) | drugfuture.comvishallaboratories.com |

| pH (1 in 20 solution) | 3.0 - 3.4 | Potentiometry | drugfuture.comvishallaboratories.com |

| Water Content | ≤10.0% | Karl Fischer Titration (Method I) | drugfuture.comvishallaboratories.com |

| Residue on Ignition | ≤0.1% | Gravimetry | drugfuture.comvishallaboratories.com |

Applications in Research and Development Excluding Clinical/dosage

Role as a Building Block in Organic Synthesis

The bifunctional nature of the piperazine (B1678402) ring, provided by its two nitrogen atoms, makes Piperazine Dihydrochloride (B599025) Monohydrate a valuable and widely used building block in organic chemistry. It serves as a precursor or an essential reagent in the construction of more complex molecular architectures for pharmaceutical and agrochemical research.

In the realm of pharmaceutical research, Piperazine Dihydrochloride Monohydrate is a key intermediate for synthesizing a wide array of non-API (Active Pharmaceutical Ingredient) molecules. chemimpex.com These intermediates are crucial for drug discovery and development pipelines, enabling the exploration of new chemical entities. The compound's high water solubility and stable crystalline form make it a convenient starting material. chemimpex.com

A primary application is in the synthesis of monosubstituted piperazine derivatives. Research has demonstrated simplified and efficient procedures for these syntheses where this compound reacts with anhydrous piperazine in situ to generate the active piperazine monohydrochloride cation. This cation can then react with various electrophiles to produce the desired monosubstituted product. In these reactions, the piperazine dihydrochloride acts as an auxiliary substance that can be recovered from the reaction mixture and reused, which is an efficient and sustainable approach.

The piperazine moiety introduced through this intermediate is a common pharmacophore in molecules under investigation for neurological activity, including potential anti-anxiety and anti-depressant agents. chemimpex.combenthamdirect.com Its presence can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical factors in early-stage drug development. Research into antagonists for receptors like the histamine (B1213489) H3 and sigma-1 receptors has involved the creation of piperazine derivatives to study structure-activity relationships. acs.org

Table 1: Generalized Synthesis of Monosubstituted Piperazine Intermediates

| Step | Description | Reactants | Role of this compound | Outcome |

|---|---|---|---|---|

| 1 | In Situ Formation of Active Cation | Anhydrous Piperazine, this compound, Solvent (e.g., Methanol) | Acts as a proton source to form the piperazine monohydrochloride active species. | A solution containing the reactive piperazine-1-ium cation. |

| 2 | Nucleophilic Substitution | Piperazine-1-ium cation, Alkylating/Acylating Agent (e.g., Benzyl (B1604629) Chloride) | The parent compound facilitates the formation of the key reactive intermediate. | Formation of the desired monosubstituted piperazine derivative. |

| 3 | Product Isolation | Reaction Mixture | Recovered post-reaction via filtration for potential reuse. | Pure monosubstituted piperazine intermediate for further research. |

Similar to its role in pharmaceutical research, this compound is employed in the synthesis of precursors for agrochemicals. chemimpex.com The piperazine scaffold is integrated into novel molecules designed for crop protection. While specific, publicly documented synthetic pathways for commercial agrochemical precursors are less common than for pharmaceutical intermediates, the compound's role as a foundational building block is acknowledged in the chemical industry. chemimpex.com Its application in this field contributes to the development of new herbicides, fungicides, and insecticides by providing a core structure that can be readily modified to optimize activity and selectivity.

Applications in Materials Science

The unique structural and chemical properties of the piperazine ring are leveraged in materials science to develop new polymers and advanced hybrid materials with enhanced characteristics.

In polymer chemistry, this compound is utilized in the synthesis of new polymeric materials. chemimpex.com The incorporation of the piperazine moiety into polymer backbones can significantly influence the final properties of the material. Research into piperazine-based polymers has highlighted its role in creating functional materials. rsc.org The six-membered ring structure can impart a degree of conformational flexibility to the polymer chain, which can translate to enhanced macroscopic properties such as flexibility and durability. chemimpex.com Furthermore, the nitrogen atoms in the ring can serve as sites for cross-linking or further functionalization, allowing for the fine-tuning of material characteristics.

A significant area of research for piperazine and its derivatives is in the formulation of organic-inorganic hybrid materials. nih.govrsc.orgresearchgate.netmdpi.comindianchemicalsociety.com These materials combine the properties of both organic and inorganic components to achieve novel functionalities.

A prominent example is in the field of perovskite solar cells (PSCs). Research has shown that adding piperazine or its salts, such as piperazinium diiodide, to the perovskite precursor solution can lead to notable improvements in device performance and stability. nih.gov In tin-based perovskite solar cells, the addition of piperazine has been demonstrated to suppress self-doping, a process that can limit device efficiency. In inverted planar PSCs, incorporating a small amount of piperazine into the electron transport layer was found to increase electron mobility and conductivity, leading to a more uniform film and enhanced power conversion efficiency.

Studies have also explored the creation of other hybrid crystalline materials. For instance, isostructural inorganic-organic piperazine-1,4-diium (B1225682) chlorido- and bromidoantimonate(III) monohydrates have been synthesized, where the piperazinium dication and water molecules are integrated into an inorganic antimony-halide framework. nih.gov Similarly, thermochromic materials have been developed using 1-(2-fluoroethyl)piperazine, where the organic cation is combined with a copper chloride anion to create a hybrid crystal that changes color with temperature due to lattice expansion effects. rsc.org

Table 2: Research Findings on Piperazine Additives in Perovskite Solar Cells (PSCs)

| Research Focus | Piperazine Derivative Used | Effect on PSCs | Observed Outcome |

|---|---|---|---|

| Tin-Based Perovskite Films | Piperazine | Suppresses p-type self-doping and reduces film conductivity. | Improved film coverage and significantly improved solar cell performance. |

| Inverted Planar PSCs | Piperazine (dopant in ETL) | Increased electron mobility and conductivity of the electron transport layer (ETL). | Power conversion efficiency enhanced from 14.67% to 16.12% with higher stability. |